Trioctadecyl phosphate Trioctadecyl phosphate
Brand Name: Vulcanchem
CAS No.: 4889-45-6
VCID: VC3824794
InChI: InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Molecular Formula: C54H111O4P
Molecular Weight: 855.4 g/mol

Trioctadecyl phosphate

CAS No.: 4889-45-6

Cat. No.: VC3824794

Molecular Formula: C54H111O4P

Molecular Weight: 855.4 g/mol

* For research use only. Not for human or veterinary use.

Trioctadecyl phosphate - 4889-45-6

Specification

CAS No. 4889-45-6
Molecular Formula C54H111O4P
Molecular Weight 855.4 g/mol
IUPAC Name trioctadecyl phosphate
Standard InChI InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
Standard InChI Key FDGZUBKNYGBWHI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Trioctadecyl phosphate, systematically named tris(octadecyl) phosphate, is an organophosphorus compound characterized by three octadecyl (C18) chains esterified to a phosphate group. Its International Union of Pure and Applied Chemistry (IUPAC) name is phosphoric acid, trioctadecyl ester, and it is alternatively referred to as tristearyl phosphate in industrial contexts . The compound’s molecular weight is 855.43 g/mol, and it is assigned the CAS registry number 4889-45-6 .

Table 1: Key Identifiers of Trioctadecyl Phosphate

PropertyValue
Molecular FormulaC54H111O4P\text{C}_{54}\text{H}_{111}\text{O}_4\text{P}
CAS Number4889-45-6
EC Number225-509-7
SynonymsTristearyl phosphate, EINECS 225-509-7

Physical and Chemical Properties

Stability and Reactivity

The compound exhibits hydrolytic stability under neutral conditions but may degrade in acidic or alkaline environments, releasing phosphoric acid and octadecanol . Its resistance to oxidation makes it suitable for applications requiring long-term durability, though prolonged exposure to UV radiation can induce photolytic decomposition.

Synthesis and Industrial Production

Synthetic Pathways

Trioctadecyl phosphate is typically synthesized via the esterification of phosphoric acid with stearyl alcohol (octadecanol) under controlled conditions. The reaction proceeds as follows:

H3PO4+3C18H37OH(C18H37O)3PO+3H2O\text{H}_3\text{PO}_4 + 3 \text{C}_{18}\text{H}_{37}\text{OH} \rightarrow (\text{C}_{18}\text{H}_{37}\text{O})_3\text{PO} + 3 \text{H}_2\text{O}

Catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction, which is conducted at temperatures of 120–150°C under inert atmospheres to prevent side reactions .

Industrial-Scale Manufacturing

Large-scale production involves continuous reactors equipped with distillation units to remove water and unreacted alcohol. Post-synthesis purification steps include vacuum distillation and solvent crystallization to achieve the reported purity of 98% . Major suppliers, primarily based in China, list the compound for research and manufacturing purposes, though specific production volumes remain proprietary .

Applications and Functional Uses

Polymer Stabilization

The compound’s primary application lies in stabilizing polymers against thermal and oxidative degradation. Its long alkyl chains act as radical scavengers, neutralizing free radicals generated during polymer processing . For example, in polypropylene formulations, trioctadecyl phosphate reduces chain scission and maintains mechanical integrity at elevated temperatures.

Lubricant Additives

In lubricant formulations, trioctadecyl phosphate serves as an anti-wear agent, forming protective films on metal surfaces. Comparative studies with zinc dialkyldithiophosphate (ZDDP) suggest comparable efficacy in reducing friction coefficients, though environmental concerns associated with phosphorus content may limit its adoption in automotive oils .

Table 2: Comparative Performance in Lubricant Additives

AdditiveFriction CoefficientWear Scar Diameter (mm)
Trioctadecyl phosphate0.080.45
ZDDP0.070.40

Regulatory and Compliance Status

Global Regulatory Frameworks

Trioctadecyl phosphate is listed on the Toxic Substances Control Act (TSCA) inventory, permitting its manufacture and import in the United States . In the European Union, it is registered under REACH with no current restrictions, though its use in consumer products may require hazard communication under CLP regulations.

RegionRegulatory StatusKey Requirements
USATSCA ListedNo significant restrictions
EUREACH RegisteredHazard labeling required
CanadaWHMIS D2BIrritant handling protocols

Research Directions and Knowledge Gaps

Despite its industrial relevance, trioctadecyl phosphate remains understudied in academic literature. Priority research areas include:

  • Long-Term Toxicology: Chronic exposure studies to assess carcinogenic or endocrine-disrupting potential.

  • Biodegradability: Development of modified analogs with reduced environmental persistence.

  • Advanced Applications: Exploration in nanotechnology and drug delivery systems leveraging its self-assembly properties.

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